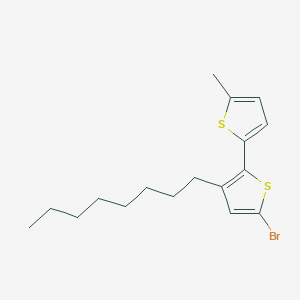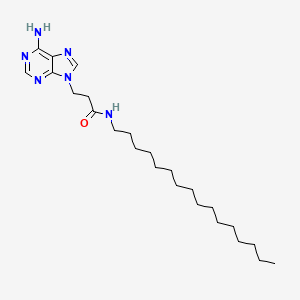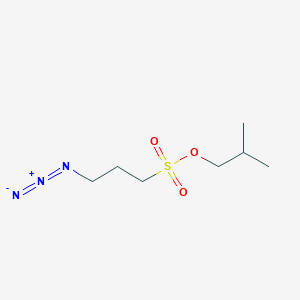
2-Methylpropyl 3-azidopropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 3-azidopropane-1-sulfonate is an organic compound with a unique structure that includes an azide group and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-azidopropane-1-sulfonate typically involves the reaction of 3-azidopropane-1-sulfonyl chloride with 2-methylpropanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-azidopropane-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace leaving groups in other molecules.
Oxidation: The sulfonate ester can undergo oxidation reactions to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
2-Methylpropyl 3-azidopropane-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Utilized in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation and labeling techniques.
Mechanism of Action
The mechanism by which 2-Methylpropyl 3-azidopropane-1-sulfonate exerts its effects involves the reactivity of the azide groupThis reaction is highly specific and efficient, making it valuable in various applications, including drug development and materials science .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methylpropyl 3-azidopropane-1-sulfonate is unique due to its combination of an azide group and a sulfonate ester. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
819862-62-9 |
|---|---|
Molecular Formula |
C7H15N3O3S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-methylpropyl 3-azidopropane-1-sulfonate |
InChI |
InChI=1S/C7H15N3O3S/c1-7(2)6-13-14(11,12)5-3-4-9-10-8/h7H,3-6H2,1-2H3 |
InChI Key |
HZKQSVTZEOOFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COS(=O)(=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


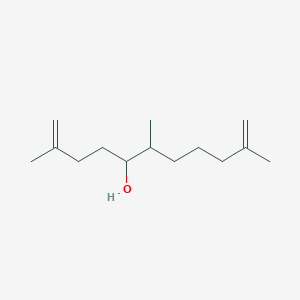
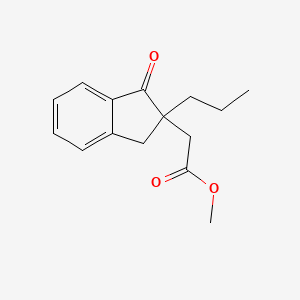
![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
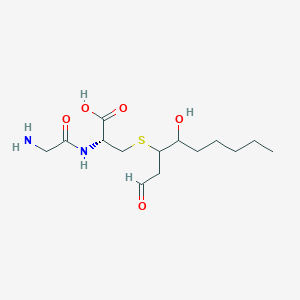
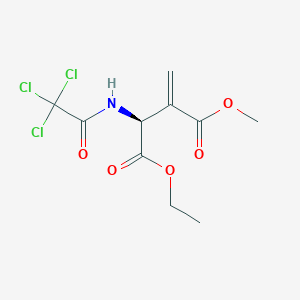
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
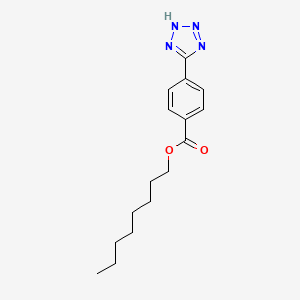
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
